![molecular formula C19H14ClN5O3 B2486793 2-(8-(4-氯苯氧基)-3-氧代-[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基)-N-苯基乙酰胺 CAS No. 1251676-16-0](/img/structure/B2486793.png)
2-(8-(4-氯苯氧基)-3-氧代-[1,2,4]三唑并[4,3-a]吡嗪-2(3H)-基)-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C19H14ClN5O3 and its molecular weight is 395.8. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 11β-羟基类固醇脱氢酶-1型 (11β-HSD-1) 抑制剂: 一些 1,2,4-三唑并[4,3-a]吡啶的衍生物已被研究作为 11β-HSD-1 的抑制剂,该酶参与皮质醇代谢。 这些抑制剂在与糖皮质激素过量相关的疾病中可能具有潜在的治疗应用 .
- P38α 丝裂原活化蛋白 (MAP) 激酶抑制剂: 一些功能化的 1,2,4-三唑并[4,3-a]吡啶已显示出对 P38α MAP 激酶的抑制活性,该激酶在炎症和应激反应中起着至关重要的作用 .
- 抗疟疾药: 值得注意的是,该化合物已显示出作为抗疟疾药的有效性,鉴于全球范围内持续的抗击疟疾工作,这是一个重大发现 .
- 材料应用: 1,2,4-三唑并[4,3-a]吡啶已在材料化学中找到应用。 它们独特的结构特征使它们适合设计功能材料,如传感器、催化剂和分子开关 .
- 配位化学: 研究人员已探索了 1,2,4-三唑并[4,3-a]吡啶的配位化学。 这些化合物可以作为配位络合物中的配体,有助于开发具有定制特性的新型材料 .
- 虽然没有直接获得关于该化合物抗菌活性的具体数据,但相关的三唑并[4,3-a]吡嗪衍生物已针对其抗菌特性进行了研究。 进一步的研究可以探索其在对抗细菌感染方面的潜力 .
- 虽然文献中没有明确提及,但具有类似支架的化合物已被研究用于其抗癌特性。 研究人员可以探索该化合物对癌细胞系和相关途径的影响 .
- 1,2,4-三唑并[4,3-a]吡啶的合成为药物化学提供了宝贵的砌块。 这些化合物可以作为设计具有多种药理活性的新药的起点 .
药物研究
材料化学与配位化学
抗菌活性
癌症研究
药物化学砌块
作用机制
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities towardc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Mode of Action
It can be inferred from similar compounds that they may interact with their targets (like c-met/vegfr-2 kinases) by binding to the active site, thereby inhibiting their function . This interaction could lead to changes in the cellular processes controlled by these targets, such as cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential targets, it can be inferred that the compound may affect pathways related tocell proliferation and angiogenesis . The inhibition of these pathways could lead to downstream effects such as reduced tumor growth in cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for theirantiproliferative activities against various cell lines in vitro . This suggests that these compounds may have good bioavailability and can effectively reach their targets within cells .
Result of Action
Similar compounds have been found to exhibit excellentantiproliferative activities against various cancer cell lines . They have also been found to inhibit the growth of cells in the G0/G1 phase in a dose-dependent manner, and induce late apoptosis of cells .
Action Environment
These compounds have been found to target c-Met/VEGFR-2 kinases, inhibit cell proliferation and angiogenesis, and exhibit antiproliferative activities against various cancer cell lines .
生物活性
The compound 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly due to its triazolopyrazinone core. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN5O3
- Molecular Weight : Approximately 439.86 g/mol
- Purity : Typically around 95%
The compound includes a triazolopyrazinone core known for various biological activities, including antibacterial and antifungal properties.
Anticancer Activity
Research indicates that derivatives of the triazolo[4,3-a]pyrazin class exhibit significant anticancer properties. For instance:
- IC50 Values : The compound has shown promising cytotoxic effects against various cancer cell lines. In studies, similar compounds within the same class demonstrated IC50 values ranging from 0.39 µM to 12.50 µM against cell lines such as MCF7 and NCI-H460 .
- Mechanism of Action : The mechanism often involves inhibition of specific kinases and induction of apoptosis in cancer cells.
Antimicrobial Properties
The triazolopyrazinone structure is associated with antimicrobial activity:
- Antibacterial and Antifungal Effects : Compounds with similar structures have been reported to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infectious diseases .
Synthesis Methods
The synthesis of 2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-phenylacetamide typically involves multi-step organic reactions:
- Formation of Triazolopyrazinone Core : This step requires careful control of reaction conditions to ensure high yields.
- Substitution Reactions : Introduction of the phenylacetamide group occurs through nucleophilic substitution methods.
Case Studies
Study Reference | Compound Tested | Cell Line | IC50 (µM) | Observations |
---|---|---|---|---|
Bouabdallah et al., 2022 | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |
Li et al., 2022 | Compound 21 | HCT116 | 0.39 ± 0.06 | Strong anticancer efficacy |
Kumar et al., 2022 | Compound 36 | HepG2 | Varied | Cytotoxicity across multiple lines |
These studies highlight the potential of compounds related to the target molecule in various therapeutic areas.
Potential Applications
The unique combination of structural features in this compound suggests several potential applications:
- Cancer Therapy : Given its cytotoxic properties against cancer cell lines.
- Infectious Disease Treatment : Due to its antimicrobial activities.
属性
IUPAC Name |
2-[8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3/c20-13-6-8-15(9-7-13)28-18-17-23-25(19(27)24(17)11-10-21-18)12-16(26)22-14-4-2-1-3-5-14/h1-11H,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMIBRKHKLYLLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。